molecular formula C18H20N2O2S B5703606 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5703606
M. Wt: 328.4 g/mol
InChI Key: GDXGHVWFDPGHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209 and has been studied extensively for its potential as an anti-cancer agent.

Mechanism of Action

PTC-209 works by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis. By inhibiting the activity of BMI-1, PTC-209 reduces the self-renewal capacity of cancer stem cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells and tissues. It selectively targets cancer stem cells, leaving normal cells unaffected. PTC-209 has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTC-209 is its specificity for cancer stem cells. This makes it a potential therapeutic agent for cancer treatment, as it targets the cells responsible for tumor growth and recurrence. However, PTC-209 has limitations in terms of its bioavailability and solubility, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on PTC-209. One potential area of research is the development of more potent and selective BMI-1 inhibitors. Another area of research is the optimization of PTC-209's pharmacokinetic properties to improve its bioavailability and solubility. Additionally, PTC-209's potential as an adjuvant therapy for cancer treatment should be further explored in preclinical and clinical studies. Finally, the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be investigated.

Synthesis Methods

PTC-209 is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 3-methoxyaniline to form 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide. This compound is then reacted with carbon disulfide and potassium hydroxide to form PTC-209.

Scientific Research Applications

PTC-209 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. PTC-209 has been shown to reduce the number of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Additionally, PTC-209 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12(2)13-7-9-14(10-8-13)17(21)20-18(23)19-15-5-4-6-16(11-15)22-3/h4-12H,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXGHVWFDPGHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.